1-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE
Overview
Description
1-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 1-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE involves several steps. One common method includes the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the trifluoromethyl group in acetic acid . This reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and dimethylphenyl groups.
Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has been studied for its cytotoxic activities against various cancer cell lines.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2 enzyme and related signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- 7-difluoromethylpyrazolo[1,5-a]pyrimidines
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O/c1-13-6-8-28(9-7-13)21(30)18-12-20-26-17(16-5-4-14(2)15(3)10-16)11-19(22(23,24)25)29(20)27-18/h4-5,10-13H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRCVSDVJGSQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)C)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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